Chiral Bifunctionality: A Technical Guide to (R)-(+)-1,2-Epoxy-9-decene
Chiral Bifunctionality: A Technical Guide to (R)-(+)-1,2-Epoxy-9-decene
Executive Summary
(R)-(+)-1,2-Epoxy-9-decene (CAS: 137310-67-9) represents a distinct class of chiral building blocks characterized by functional orthogonality . Possessing both a strained, chiral oxirane ring and a terminal alkene separated by a flexible eight-carbon tether, this molecule allows for independent, sequential functionalization. It serves as a critical intermediate in the synthesis of polyether antibiotics, chiral cross-linked polymers, and pheromones.
This guide details the physicochemical profile, industrial-scale resolution via Hydrolytic Kinetic Resolution (HKR), and the chemo-selective reactivity that makes this molecule a staple in high-precision organic synthesis.
Physicochemical Specifications
The following data represents the standard profile for high-purity (>97%) (R)-enantiomer.
| Property | Specification | Notes |
| IUPAC Name | (2R)-2-(oct-7-en-1-yl)oxirane | |
| CAS Number | 137310-67-9 | Specific to (R)-isomer |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Physical State | Clear, colorless liquid | |
| Boiling Point | 39.5–40.5 °C | @ 0.3 mmHg (Reduced pressure essential) |
| Density | 0.86 g/mL | @ 25 °C |
| Optical Rotation | Neat | |
| Flash Point | 78 °C | Closed Cup |
| Solubility | Soluble in alcohols, DCM, THF | Immiscible in water |
Production: Hydrolytic Kinetic Resolution (HKR)
While 1,2-epoxy-9-decene can be synthesized racemically via m-CPBA epoxidation of 1,9-decadiene, obtaining the enantiopure (R)-isomer requires kinetic resolution. The industrial gold standard is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .
The Mechanism
The HKR exploits the bimetallic cooperative mechanism of chiral Co(III)-salen complexes. To isolate the (R)-epoxide , one must selectively hydrolyze the (S)-epoxide into the diol, leaving the (R)-enantiomer unreacted.
-
Catalyst: (S,S)-Co(III)-salen (selectively reacts with the S-enantiomer).
-
Reagent: Water (0.55 equivalents).
-
Theoretical Yield: Max 50% (for the desired enantiomer).
Experimental Protocol: Preparation of (R)-(+)-1,2-Epoxy-9-decene
Safety: Epoxides are alkylating agents. Work in a fume hood.
-
Catalyst Activation:
-
Charge a flask with (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%).
-
Add Toluene and Acetic Acid (2 equiv relative to Co).
-
Stir open to air for 1 hour to generate the active (S,S)-Co(III)-OAc species. Concentrate to dryness in vacuo.
-
-
Resolution Reaction:
-
Add racemic 1,2-epoxy-9-decene (1.0 equiv) to the activated catalyst flask.
-
Cool the mixture to 0 °C (HKR is exothermic).
-
Add Water (0.55 equiv) dropwise over 1 hour.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
-
Work-up & Purification:
-
The reaction mixture now contains (R)-epoxide, (S)-diol, and catalyst.
-
Distillation: Perform fractional distillation under high vacuum (<0.5 mmHg).
-
Fraction 1: (R)-(+)-1,2-Epoxy-9-decene (Distills ~40 °C @ 0.3 mmHg).
-
Residue: (S)-1,2-dihydroxy-9-decene and catalyst remain in the pot.
-
Validation: Check enantiomeric excess (ee) via chiral GC or HPLC. Expected ee >99%.[1][2]
Reactivity Profile & Orthogonality
The utility of (R)-(+)-1,2-Epoxy-9-decene lies in its ability to undergo two distinct types of bond-forming reactions without interference.
Visualizing the Reactivity Map
The following diagram illustrates the divergent pathways available to this molecule.
Figure 1: Divergent reactivity pathways. Path A exploits the chiral center; Path B exploits the terminal alkene.
Path A: Regioselective Ring Opening
The epoxide ring is strained (approx. 27 kcal/mol). Nucleophilic attack typically occurs at the C1 (terminal) position under basic/neutral conditions due to steric accessibility, or at C2 (internal) under acidic conditions (electronic control).
-
Reaction: Aminolysis.
-
Reagent: Primary amine + Lewis Acid (e.g., Ca(OTf)₂).
-
Outcome: Formation of chiral
-amino alcohols. The (R)-configuration at C2 is generally retained if attack occurs at C1.
Path B: Olefin Metathesis
The C9-C10 double bond is sufficiently distal from the epoxide to prevent catalyst poisoning (chelation) of Ruthenium-based metathesis catalysts.
-
Reaction: Ring-Closing Metathesis (RCM).
-
Catalyst: Grubbs II or Hoveyda-Grubbs II.
-
Application: If the epoxide is first opened with a nucleophile containing an alkene (e.g., allyl alcohol), RCM can close the chain to form macrocycles (12+ membered rings).
Applications in Drug Development
Macrolide Synthesis
(R)-(+)-1,2-Epoxy-9-decene is a precursor for epothilone analogues and other polyketide mimetics. The long alkyl chain acts as a flexible linker, while the epoxide provides a handle for installing polar pharmacophores.
Functionalized Polymers (ROMP)
Using Ring-Opening Metathesis Polymerization (ROMP), the terminal alkene reacts to form a polyethylene backbone, leaving the chiral epoxide pendant groups intact.[3] These pendant epoxides can then be cross-linked with diamines to create chiral hydrogels for controlled drug release.
Handling and Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Stability: Susceptible to polymerization if exposed to strong Lewis acids or radical initiators without stabilizers.
-
Hazards:
References
-
Sigma-Aldrich. (R)-(+)-1,2-Epoxy-9-decene Product Specification.Link
-
Schaus, S. E., et al. (2002).[5][6] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315.[5] Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[6] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936-938. Link
-
Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link
Sources
- 1. (R)-(+)-1,2-Epoxy-9-decene | C10H18O | CID 7018005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Epoxy-9-decene | 85721-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
